
1-Hydroxyoct-7-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyoct-7-EN-4-one is an organic compound with the molecular formula C8H14O2 It features a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyoct-7-EN-4-one can be synthesized through various organic reactions. One common method involves the oxidation of 1-octen-4-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For instance, the use of metal catalysts like palladium or platinum can facilitate the selective oxidation of 1-octen-4-ol to produce the compound efficiently. The choice of solvent and reaction temperature are crucial factors in optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyoct-7-EN-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-octenoic acid.
Reduction: Formation of 1-octen-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Hydroxyoct-7-EN-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxyoct-7-EN-4-one involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Comparison with Similar Compounds
1-Hydroxy-7-octen-4-one: Similar structure but with different positional isomers.
1-Hydroxy-7-octen-3-one: Another positional isomer with distinct reactivity.
1-Hydroxy-7-octen-2-one: Differing in the position of the ketone group.
Uniqueness: 1-Hydroxyoct-7-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
121723-80-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-hydroxyoct-7-en-4-one |
InChI |
InChI=1S/C8H14O2/c1-2-3-5-8(10)6-4-7-9/h2,9H,1,3-7H2 |
InChI Key |
VTUMZIFGQBQRIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
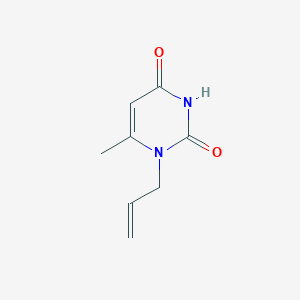
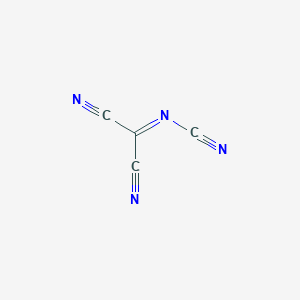
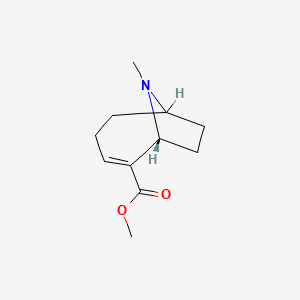
![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
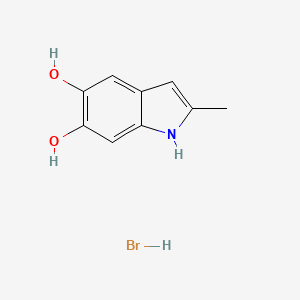
![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)
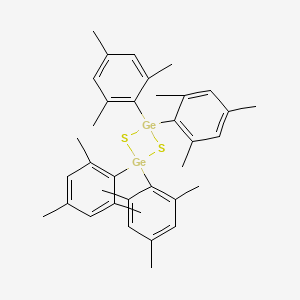
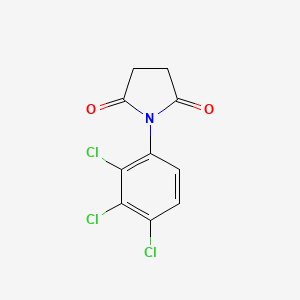
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
